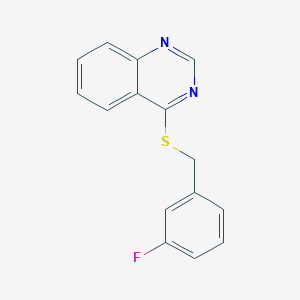

4-((3-Fluorobenzyl)thio)quinazoline

Description

Historical Evolution and Pharmacological Importance of Quinazoline (B50416) Derivatives

The journey of quinazoline derivatives in medicine is a testament to their therapeutic versatility. Historically, the discovery of the bronchodilator effects of a naturally occurring quinazoline alkaloid, peganine, sparked initial interest in this chemical class. Since then, synthetic and naturally derived quinazolines have been explored for a vast array of pharmacological applications. mdpi.com These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. researchgate.netijmpr.inactascientific.com

The structural flexibility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. nih.gov This has enabled medicinal chemists to fine-tune the pharmacological effects and develop derivatives with improved potency and selectivity. Over the years, this has led to the successful development of several FDA-approved drugs for various diseases, underscoring the profound pharmacological importance of the quinazoline scaffold. actascientific.comnih.gov

The Quinazoline Nucleus as a Privileged Structure in Contemporary Drug Discovery

In modern drug discovery, the quinazoline nucleus is widely recognized as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel therapeutic agents. mdpi.com The ability of quinazoline derivatives to interact with a wide range of enzymes and receptors has solidified their status in the development of targeted therapies.

A prime example of their success is in the field of oncology, where several quinazoline-based drugs have been approved as kinase inhibitors for the treatment of various cancers. nih.govresearchgate.net These drugs effectively target signaling pathways that are crucial for cancer cell proliferation and survival. The continued exploration of the quinazoline scaffold is a vibrant area of research, with numerous preclinical and clinical studies investigating new derivatives for a multitude of diseases. nih.gov

Overview of Thioether-Substituted Quinazolines in Preclinical Research

Among the various modifications of the quinazoline scaffold, the introduction of a thioether linkage has emerged as a promising strategy in preclinical drug discovery. Thioether-substituted quinazolines have been synthesized and evaluated for a range of biological activities, demonstrating their potential as a new class of therapeutic agents.

Preclinical research has highlighted the diverse pharmacological properties of these compounds. For instance, certain 2-thioether and 4-thioether substituted quinazoline derivatives have been investigated for their potent anticancer activities. researchgate.netnih.gov Studies have shown that these compounds can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and carbonic anhydrases. nih.govtandfonline.comnih.gov Furthermore, some thioether-substituted quinazolines have exhibited promising antimicrobial and antiplatelet aggregation activities. nih.govnih.gov The structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of the substituent on the thioether moiety play a crucial role in determining their biological efficacy. tandfonline.comsemanticscholar.org

While extensive research has been conducted on various thioether-substituted quinazolines, the specific compound 4-((3-Fluorobenzyl)thio)quinazoline remains a subject of focused investigation. The presence of a 3-fluorobenzyl group attached to the sulfur atom at the 4-position of the quinazoline ring suggests a potential for unique biological interactions. The fluorine atom can influence the compound's electronic properties and metabolic stability, potentially enhancing its therapeutic profile. Although detailed preclinical data on this specific molecule is not widely available in published literature, the known activities of structurally related compounds provide a strong rationale for its further exploration as a potential therapeutic agent. A commercially available, yet structurally distinct compound, 3-(4-BROMOPHENYL)-2-((3-FLUOROBENZYL)THIO)-4(3H)-QUINAZOLINONE, highlights the synthetic accessibility and commercial interest in fluorobenzylthio-quinazoline scaffolds. sigmaaldrich.com

Research Findings on Thioether-Substituted Quinazolines

To illustrate the therapeutic potential of this class of compounds, the following tables summarize key preclinical findings for various thioether-substituted quinazoline derivatives.

Table 1: Anticancer and Enzyme-Inhibiting Activity of Thioether-Substituted Quinazolines

| Compound Type | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Thio-5,8-dideazafolic acid analogues | L1210 Thymidylate Synthase (TS) Inhibition | Replacement of the 4-oxo group with a thio group did not alter TS inhibition, but a 4-methylthio substituent significantly impaired it. 4-thio compounds were less cytotoxic than their 4-oxo counterparts. | nih.gov |

| 2-Mercaptoquinazolin-4(3H)-one derivatives | Human Carbonic Anhydrase (hCA) Isoforms I, II, IX, and XII | Certain derivatives showed potent inhibition of hCA isoforms, with KI values in the nanomolar range, comparable to or better than the standard inhibitor acetazolamide. | tandfonline.comnih.govsemanticscholar.org |

| 2-(Arylmethylthio)-3-phenylquinazolin-4-one derivatives | Antiplatelet Aggregation (ADP-induced) | Several derivatives demonstrated potent inhibition of platelet aggregation. | nih.gov |

| N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | Synthesis and Characterization | Successful synthesis of a novel thioether-substituted quinazoline derivative as a potential building block for further drug development. | researchgate.netmdpi.comresearchgate.net |

| Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | Cytotoxic Activity (HeLa, A549, MDA-MB-231 cancer cell lines) and Kinase Inhibition (VEGFR-2, EGFR) | Exhibited potent cytotoxic activity in the low micromolar range and displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-5-3-4-11(8-12)9-19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPMRNYQMMXAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Activity and in Vitro Efficacy of 4 3 Fluorobenzyl Thio Quinazoline

Overview of Biological Activities Associated with Quinazoline (B50416) Thioether Analogues

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a diverse array of biological effects. orientjchem.orgbiomedpharmajournal.orgnih.gov The introduction of a thioether linkage, particularly with substituted benzyl (B1604629) groups, has been a strategic approach to modulate the potency and selectivity of these compounds. Generally, quinazoline thioether analogues have been investigated for their utility in several key therapeutic areas:

Anticancer Activity: A significant body of research has focused on the antiproliferative and cytotoxic effects of quinazoline derivatives against various cancer cell lines. nih.govnih.govsent2promo.com The mechanism of action often involves the inhibition of key enzymes involved in cell growth and proliferation, such as tyrosine kinases. nih.govnih.gov

Antimicrobial Properties: The quinazoline core is also associated with broad-spectrum antimicrobial activity. nih.govmdpi.comfigshare.com Derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents. nih.govresearchgate.netdntb.gov.ua

Anti-inflammatory Effects: Several quinazoline analogues have demonstrated potent anti-inflammatory properties. researchgate.netnih.govresearchgate.net These effects are often attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Evaluation of Specific In Vitro Efficacy

While specific in vitro efficacy data for 4-((3-Fluorobenzyl)thio)quinazoline is not extensively available in publicly accessible literature, the following sections outline the expected areas of investigation based on the known activities of closely related analogues.

The antiproliferative activity of quinazoline thioether derivatives is a primary area of interest. It is anticipated that this compound would be screened against a panel of human cancer cell lines to determine its cytotoxic potential. These assays typically measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

Table 1: Anticipated Antiproliferative Activity Screening Panel for this compound No specific data is currently available for this compound. The following is a representative table of cell lines against which such a compound would likely be tested.

| Cell Line | Cancer Type | Anticipated Endpoint |

| MCF-7 | Breast Cancer | IC50 (µM) |

| A549 | Lung Cancer | IC50 (µM) |

| HeLa | Cervical Cancer | IC50 (µM) |

| HT29 | Colon Cancer | IC50 (µM) |

| HCT-116 | Colon Cancer | IC50 (µM) |

The evaluation of the antimicrobial spectrum of this compound would involve testing against a variety of pathogenic microorganisms. The potency is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Anticipated Antimicrobial Spectrum Screening Panel for this compound No specific data is currently available for this compound. The following is a representative table of microorganisms against which such a compound would likely be tested.

| Microorganism | Type | Anticipated Endpoint |

| Staphylococcus aureus | Gram-positive bacteria | MIC (µg/mL) |

| Escherichia coli | Gram-negative bacteria | MIC (µg/mL) |

| Candida albicans | Fungal | MIC (µg/mL) |

| Mycobacterium tuberculosis | Mycobacteria | MIC (µg/mL) |

The anti-inflammatory potential of this compound would likely be assessed using in vitro models of inflammation. This could involve measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production in immune cells.

Given the broad bioactivity of the quinazoline scaffold, this compound may be investigated for its ability to modulate various other receptors and enzymes. A common target for quinazoline derivatives is the epidermal growth factor receptor (EGFR), a key player in many cancers. nih.gov

Quantitative Assessment of In Vitro Potency and Efficacy

A thorough preclinical evaluation of this compound would necessitate quantitative assessments of its in vitro potency and efficacy. This would involve dose-response studies to determine IC50 and MIC values across a range of cell lines and microbial strains. These quantitative data are crucial for establishing a preliminary structure-activity relationship and for guiding further lead optimization efforts. At present, specific quantitative data for this compound are not available in the reviewed literature.

Investigation of Molecular Mechanisms of Action and Pharmacological Targets

Target Identification and Pathway Elucidation for Quinazoline (B50416) Thioether Compounds

Research into quinazoline thioether compounds has identified several key molecular targets and pathways, primarily centered on the inhibition of protein kinases involved in cell signaling. The quinazoline core is recognized as a privileged scaffold for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Many quinazoline derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of receptor tyrosine kinases (RTKs) like EGFR. japsonline.com This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, such as the phosphatidylinositol-3 kinase–Akt (PI3K-AKT), mitogen-activated kinase (ERK), and signal transducer and activator of transcription proteins 3 (STAT3) pathways. nih.gov

Beyond EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a significant target for this class of compounds. nih.govrsc.org The dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy due to their shared downstream signaling pathways. rsc.org The flexible thioether bridge in these molecules allows for optimal positioning within the enzyme's active site, potentially interacting with allosteric sites and enhancing inhibitory activity. nih.gov Some quinazoline derivatives have also been found to target other kinases, such as those in the Aurora kinase family, and non-kinase targets like cruzain, a cysteine protease. japsonline.comacs.org

Enzyme Inhibition Profiling

The enzyme inhibition profile of quinazoline thioether derivatives has been a major focus of research, with many compounds demonstrating potent inhibitory activity against various kinases. For instance, a series of 2-thioquinazolin-4(3H)-ones were synthesized and evaluated as dual EGFR/VEGFR-2 kinase inhibitors. nih.gov Notably, some of these compounds exhibited superior potency against cancer cell lines compared to the established drug sorafenib. nih.gov

In a study of 2-substituted 4(3H)-quinazolinone thioether derivatives, several compounds were identified as potent and specific inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. dntb.gov.ua The most potent inhibitor in this series, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, displayed a half-maximal inhibitory concentration (IC50) value of 0.142 μM and was found to be a reversible and competitive inhibitor of MAO-B. dntb.gov.ua This suggests that the benzylthio moiety is a critical determinant of inhibitory activity and selectivity.

Another area of investigation has been the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes. A series of 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides showed potent inhibitory action against several human carbonic anhydrase (hCA) isoforms, with some compounds exhibiting KIs in the nanomolar range. tandfonline.com

Table 1: Enzyme Inhibition Data for Representative Quinazoline Thioether Compounds

| Compound | Target Enzyme | Inhibition (IC50/KI) | Reference |

|---|---|---|---|

| 2-[(3-Iodobenzyl)thio]quinazolin-4(3H)-one | MAO-B | IC50 = 0.142 μM, Ki = 0.068 μM | dntb.gov.ua |

| Compound 4 (a 2-thioquinazolin-4(3H)-one derivative) | EGFR | IC50 = 0.049 µM | rsc.org |

| Compound 4 (a 2-thioquinazolin-4(3H)-one derivative) | VEGFR-2 | IC50 = 0.054 µM | rsc.org |

| Compound 11 (a 2-thioquinazolin-4(3H)-one derivative) | EGFR | IC50 = 0.117 µM | rsc.org |

| Compound 2 (a 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) | hCA II | KI = 6.4 nM | tandfonline.com |

| Compound 3 (a 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) | hCA II | KI = 7.5 nM | tandfonline.com |

| Compound 2 (a 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide) | hCA IX | KI = 7.1 nM | tandfonline.com |

Ligand-Receptor Binding Interactions and Allosteric Modulation

Molecular docking studies have been instrumental in elucidating the binding modes of quinazoline thioether derivatives within the active sites of their target enzymes. For EGFR inhibitors, the 4-anilino-quinazoline moiety is a privileged scaffold due to its ability to form key interactions within the ATP-binding pocket. nih.gov The nitrogen at position 1 of the quinazoline ring typically forms a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase. japsonline.com The thioether linkage provides flexibility, allowing the benzyl (B1604629) group to access and interact with hydrophobic regions of the active site, and in some cases, an allosteric pocket. nih.gov

In the case of MAO-B inhibitors, structure-activity relationship (SAR) analysis has shown that substitution on the benzylthio moiety significantly influences binding and inhibitory potency. dntb.gov.ua For cruzain inhibitors, a derivative with a para-chlorophenyl substituent at position 4 of the quinazoline ring showed improved potency, suggesting that halogen bonding and hydrophobic interactions are important for binding affinity. acs.org

Induction of Programmed Cell Death and Cell Cycle Arrest Mechanisms

A significant mechanism of action for many anticancer quinazoline derivatives is the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells. nih.gov One novel quinazoline derivative, 04NB-03, was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov The induction of apoptosis is often mediated through the activation of caspases and modulation of the Bax/Bcl-2 ratio, which initiates both intrinsic and extrinsic apoptotic pathways. researchgate.net

In addition to apoptosis, these compounds can cause cell cycle arrest at various phases. For example, some 4(3H)-quinazolinone derivatives have been shown to arrest the cell cycle in the G0/G1 phase. researchgate.net Another study on a 2-thioquinazolin-4(3H)-one derivative demonstrated that it induced cell cycle arrest at the G1 phase and triggered significant apoptosis in HCT-116 cells. nih.gov Flow cytometric analysis revealed that this compound led to a total of 46.53% of cells undergoing apoptosis. nih.gov Other related compounds have been shown to cause cell cycle arrest at the G2/M phase. mdpi.com

Table 2: Cytotoxic and Apoptotic Effects of Representative Quinazoline Thioether Compounds

| Compound | Cell Line | Effect | IC50/Result | Reference |

|---|---|---|---|---|

| Compound 4 (a 2-thioquinazolin-4(3H)-one derivative) | HCT-116 (Colorectal Carcinoma) | Cytotoxicity | IC50 = 1.50 μM | nih.gov |

| Compound 4 (a 2-thioquinazolin-4(3H)-one derivative) | HEPG-2 (Hepatocellular Carcinoma) | Cytotoxicity | IC50 = 3.92 μM | rsc.org |

| Compound 4 (a 2-thioquinazolin-4(3H)-one derivative) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 = 5.86 μM | nih.gov |

| Compound 20 (a 2-thioquinazolin-4(3H)-one derivative) | HCT-116 (Colorectal Carcinoma) | Cytotoxicity | IC50 = 4.42 μM | rsc.org |

| Compound 20 (a 2-thioquinazolin-4(3H)-one derivative) | HEPG-2 (Hepatocellular Carcinoma) | Cytotoxicity | IC50 = 5.17 μM | rsc.org |

| Compound 4 (a 2-thioquinazolin-4(3H)-one derivative) | HCT-116 (Colorectal Carcinoma) | Apoptosis Induction | 46.53% total apoptosis | nih.gov |

| 04NB-03 (a quinazoline derivative) | Hepatocellular Carcinoma Cells | Apoptosis and G2/M Cell Cycle Arrest | Concentration- and time-dependent | nih.gov |

Downstream Signaling Pathway Perturbations

The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by quinazoline thioether compounds leads to the perturbation of multiple downstream signaling pathways. By blocking the autophosphorylation of these receptors, the activation of key signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways is prevented. nih.gov This disruption of signaling ultimately leads to decreased cell proliferation, survival, and angiogenesis.

Furthermore, some quinazoline derivatives have been shown to modulate the NF-κB signaling pathway. mdpi.com NF-κB is a transcription factor that plays a central role in inflammatory responses and cell survival. Certain alkylthiourea quinazoline derivatives have been developed as selective inhibitors of NF-κB activation, blocking the translocation of the NF-κB dimer to the nucleus. tandfonline.comupdatepublishing.com This inhibition of NF-κB signaling can contribute to the anti-inflammatory and anti-cancer effects of these compounds. The ability of these compounds to modulate multiple signaling pathways highlights their potential as multi-targeted therapeutic agents.

Structure Activity Relationship Sar Analysis of 4 3 Fluorobenzyl Thio Quinazoline Analogues

Substituent Effects on the Quinazoline (B50416) Core for Modulating Biological Activity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core heterocyclic ring system. While 4-((3-Fluorobenzyl)thio)quinazoline itself is unsubstituted on the quinazoline core, understanding the impact of substituents is crucial for designing analogues with enhanced potency and selectivity.

Generally, the introduction of small, lipophilic groups at positions 6 and 7 of the quinazoline ring can significantly influence activity. For instance, in many kinase inhibitors bearing the quinazoline scaffold, methoxy (B1213986) or chloro groups at these positions have been shown to enhance binding affinity. The electronic properties of these substituents can alter the electron density of the ring system, thereby affecting interactions with biological targets.

Conversely, bulky substituents on the quinazoline core can lead to steric hindrance, potentially reducing or abolishing biological activity. The specific impact of a substituent is highly dependent on the target protein's topology.

Table 1: Effect of Quinazoline Core Substituents on Biological Activity of Generic Quinazoline Analogues

| Position of Substitution | Type of Substituent | General Effect on Activity |

|---|---|---|

| C2 | Small alkyl or aryl groups | Can modulate selectivity and potency |

| C5 | Electron-withdrawing groups | May enhance activity in certain contexts |

| C6 | Methoxy, Chloro | Often enhances potency |

| C7 | Methoxy, Chloro | Often enhances potency |

Significance of the Thioether Linker (–S–CH2–) at Position 4 for Pharmacological Profile

The methylene (B1212753) group (–CH2–) within the linker provides optimal spacing between the quinazoline core and the benzyl (B1604629) ring. Variations in the length of this linker have been shown to significantly impact activity in related series of compounds. For example, shortening or lengthening the alkyl chain can lead to a loss of potency due to suboptimal positioning of the benzyl group.

Furthermore, the thioether linkage is susceptible to metabolic oxidation to the corresponding sulfoxide (B87167) and sulfone. These metabolites may exhibit different biological activities and pharmacokinetic properties compared to the parent compound, a factor that must be considered in drug development.

Stereochemical and Positional Isomerism Influences on Activity

While this compound itself is achiral, the introduction of chiral centers, for instance, by substitution on the methylene linker or the quinazoline core, would necessitate an evaluation of the stereochemical influences on activity. In many biologically active molecules, enantiomers can exhibit significantly different potencies and toxicities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

Positional isomerism of the fluoro substituent on the benzyl ring is a key aspect of the SAR for this class of compounds. The placement of the fluorine atom at the meta-position (position 3) is specific and any change to the ortho- (position 2) or para- (position 4) positions would be expected to alter the biological activity. This is due to changes in the electronic properties and the potential for different interactions with the target. For example, a fluorine atom at the para-position might engage in a hydrogen bond that is not possible for the meta-isomer.

Table 2: Hypothetical Influence of Fluoro Positional Isomerism on Receptor Binding Affinity

| Isomer | Receptor Binding Affinity (IC50, nM) - Hypothetical |

|---|---|

| 2-Fluorobenzyl | 150 |

| 3-Fluorobenzyl | 50 |

Impact of Fluorination and Other Substitutions on the Benzyl Moiety

Moreover, the substitution of hydrogen with fluorine can block sites of metabolism, leading to an increased half-life and improved bioavailability. This is a common strategy employed in medicinal chemistry to enhance the drug-like properties of a compound. The relatively small size of the fluorine atom means that it can often be substituted for hydrogen without introducing significant steric hindrance.

Other substitutions on the benzyl ring would also be expected to have a profound impact on activity. For example, the introduction of electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., chloro, nitro) would alter the electronic nature of the ring and its ability to participate in π-π stacking or other interactions. The size and polarity of the substituent would also be critical factors.

Table 3: General Impact of Benzyl Moiety Substitutions on Activity of Quinazoline Analogues

| Position of Substitution | Type of Substituent | General Impact on Activity |

|---|---|---|

| Meta (3-position) | Fluoro (F) | Can enhance binding affinity and metabolic stability |

| Ortho (2-position) | Chloro (Cl) | May introduce steric constraints |

| Para (4-position) | Methoxy (OCH3) | Can alter electronic properties and solubility |

Computational Approaches to SAR

Computational methods are invaluable tools for elucidating the SAR of quinazoline analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts.

Molecular docking studies can provide insights into the binding mode of this compound and its analogues within the active site of a target protein. These studies can help to rationalize the observed SAR and to identify key interactions that are responsible for biological activity. For example, a docking study might reveal that the 3-fluoro group on the benzyl ring is involved in a crucial hydrogen bond with a specific amino acid residue in the target's binding pocket.

By combining computational approaches with traditional medicinal chemistry strategies, a more comprehensive understanding of the SAR of this compound analogues can be achieved, facilitating the design of more potent and selective therapeutic agents.

Computational Chemistry and in Silico Drug Design for 4 3 Fluorobenzyl Thio Quinazoline

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinazoline (B50416) derivatives, a class of compounds known for their diverse biological activities, docking studies are crucial for elucidating their mechanism of action, often as kinase inhibitors. japsonline.commdpi.com The quinazoline scaffold is recognized as a privileged structure for developing inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov

In docking simulations, the 4-anilino-quinazoline moiety has been identified as a key scaffold for first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.gov Studies on analogous compounds show that the quinazoline core typically occupies the hinge region of the kinase domain, forming critical hydrogen bonds. mdpi.com For instance, a common interaction involves the N1 atom of the quinazoline ring forming a hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR), which is a crucial anchor for inhibitor binding. japsonline.comjapsonline.com

For 4-((3-Fluorobenzyl)thio)quinazoline, it is hypothesized that the quinazoline nucleus would similarly engage with the hinge region of target kinases. The (3-fluorobenzyl)thio group is predicted to occupy the hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom on the benzyl (B1604629) ring can enhance binding affinity through favorable halogen bond interactions or by modulating the electronic properties of the ring to improve hydrophobic contacts. nih.gov Docking studies on structurally similar compounds, such as those with a 3-chloro-4-((3-fluorobenzyl)oxy)-aniline moiety, have demonstrated that the fluorobenzyl group can lead to novel interactions within the allosteric pocket of the receptor. nih.govresearchgate.net

Table 1: Representative Molecular Docking Results for Analogous Quinazoline Derivatives against Kinase Targets

| Compound Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-Anilino-quinazoline Analogue | EGFR (4I23) | -7.951 | Met793, Ser720, Thr790, Leu788 japsonline.com |

| 4-Anilino-quinazoline Analogue | Mutated EGFR (6LUD) | -7.528 | Met793, Lys716 japsonline.com |

| 6-Bromo-2-thio-quinazoline | EGFR | -6.7 | Cys797, Leu718, Val726 nih.gov |

| Quinazolinone-thioacetamide | EGFR | -8.5 | Met793, Cys797, Asp855 |

This table presents data from studies on compounds structurally related to this compound to illustrate typical binding energies and interactions.

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are performed to understand the conformational changes in both the ligand and the protein and to confirm the stability of the interactions predicted by docking. rsc.org

For quinazoline-based inhibitors, MD simulations are used to analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein, the Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds. nih.govresearchgate.net In studies of analogous compounds, stable RMSD values, typically around 2 Å, indicate that the ligand remains securely bound within the active site without significant conformational changes. researchgate.net Persistent hydrogen bonding, particularly with the hinge region residues, over the course of the simulation (e.g., >80% of the simulation time) further validates the stability of the binding mode. researchgate.net

Table 2: Typical Parameters from Molecular Dynamics Simulations of Quinazoline Analogues

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Ligand RMSD | ~2 Å | Indicates stable binding of the ligand in the active site. researchgate.net |

| Protein RMSF | Low fluctuation in binding site residues | Shows that the binding pocket residues are stabilized by the ligand. |

| Hydrogen Bond Occupancy | > 80% with key residues | Confirms the persistence and strength of crucial hydrogen bonds over time. researchgate.net |

This table provides an overview of common findings from MD simulations of related quinazoline inhibitors.

Virtual Screening Techniques for Novel Analogues Identification

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound with desirable activity, it could serve as a template for virtual screening to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.net

The process would involve using the structure of this compound as a query to search chemical databases. This can be done through ligand-based virtual screening, where molecules with similar structural or chemical features are identified, or through structure-based virtual screening, where a library of compounds is docked into the active site of the target protein to find those with the best predicted binding affinity and interaction profile. This approach has been successfully applied to identify new quinazolinone derivatives with potential therapeutic applications. researchgate.net

ADMET Predictions and Druglikeness Assessments in Early-Stage Research

In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction tools and druglikeness filters, such as Lipinski's Rule of Five, provide a rapid assessment of a compound's potential to be developed into an orally active drug. rsc.orgnih.gov

For quinazoline derivatives, numerous studies have reported in silico ADMET predictions. researchgate.netarabjchem.orgtandfonline.com These analyses typically evaluate parameters such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). Compounds that adhere to Lipinski's Rule of Five (e.g., molecular weight < 500 Da, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) are generally considered more likely to have good oral bioavailability. researchgate.net For this compound, predictions would likely show compliance with these rules, suggesting it has a favorable profile for further development.

Table 3: Predicted ADMET and Physicochemical Properties for Representative Quinazoline Analogues

| Property | Predicted Value Range | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for oral bioavailability. tandfonline.com |

| logP | < 5 | Measures lipophilicity, affecting absorption and distribution. tandfonline.com |

| Hydrogen Bond Donors | 0-2 | Influences membrane permeability and binding. tandfonline.com |

| Hydrogen Bond Acceptors | 4-8 | Influences solubility and binding. tandfonline.com |

| Polar Surface Area (PSA) Ų | 50-120 | Correlates with drug transport properties and membrane permeability. nih.gov |

| Blood-Brain Barrier (BBB) Level | 3-4 (Low to Very Low) | Predicts the likelihood of the compound crossing the BBB. nih.gov |

This table summarizes common in silico predictions for quinazoline-based compounds, providing a likely profile for this compound.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the electronic structure of a molecule. physchemres.org These calculations provide insights into molecular properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and can more easily participate in charge-transfer interactions with a biological target. physchemres.org For quinazoline derivatives, DFT studies have been used to correlate these electronic properties with observed biological activity. researchgate.net

For this compound, quantum chemical calculations would reveal the influence of the fluorine atom and the thioether linkage on the electronic properties of the quinazoline scaffold. The fluorine atom, being highly electronegative, would be expected to modulate the electron distribution across the molecule. The analysis of the HOMO and LUMO would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively, providing a deeper understanding of its potential interactions with a protein target. bohrium.comnih.gov

Table 4: Typical Quantum Chemical Parameters for Quinazoline Derivatives from DFT Studies

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to the chemical reactivity and stability of the molecule. physchemres.org |

This table presents representative values from quantum chemical calculations on related quinazoline compounds.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Advanced 4-((3-Fluorobenzyl)thio)quinazoline Derivatives

Future research will heavily rely on the rational design and synthesis of new derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov The synthesis of related quinazoline (B50416) structures demonstrates the feasibility of modifying this scaffold. For instance, the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine was achieved in two steps, involving a nucleophilic aromatic substitution followed by a reduction, resulting in a stable compound. mdpi.comresearchgate.net This highlights a viable synthetic route for creating a library of analogs.

Key areas for synthetic modification include:

Quinazoline Core Substitutions: Introducing various functional groups (e.g., amines, alkoxy groups, halogens) at different positions on the quinazoline ring can significantly modulate biological activity. google.com For example, substitutions at the C-6 and C-7 positions are known to influence kinase inhibitory activity. nih.gov

Benzyl (B1604629) Group Modifications: Altering the substitution pattern on the benzyl ring, beyond the existing 3-fluoro group, could fine-tune target binding. Exploring other halogen substitutions or introducing electron-donating or withdrawing groups may lead to derivatives with improved potency.

Thioether Linker Variation: The thioether linker is a critical component. Research into replacing it with other linkers, such as ether, amine, or amide bridges, could yield compounds with different conformational flexibility and metabolic stability. For example, a related compound where the thioether is replaced by an oxy-aniline linker showed potent antiproliferative activity. nih.gov

Systematic SAR studies on these new derivatives will be essential to identify compounds with optimal characteristics for further development. nih.gov

Exploration of Multi-Targeting Strategies and Polypharmacology

The concept of polypharmacology, where a single drug modulates multiple targets, is an emerging paradigm in drug discovery, especially for complex diseases like cancer. nih.govacs.org Quinazoline derivatives are well-suited for this approach, as they are known to inhibit multiple intracellular targets. wjgnet.comnih.gov

Future research should focus on:

Kinase Inhibitory Profiling: Screening this compound and its derivatives against a broad panel of kinases is essential. The quinazoline scaffold is known to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and angiogenesis. nih.gov

Dual-Target Inhibitors: A promising strategy involves designing derivatives that can simultaneously inhibit distinct but complementary pathways. For example, quinazoline-based molecules have been developed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), demonstrating significant in vivo anticancer efficacy. nih.gov

Overcoming Drug Resistance: Multi-target agents can be advantageous in overcoming the drug resistance mechanisms that often limit the effectiveness of single-target inhibitors. nih.gov

By intentionally designing molecules with specific multi-target profiles, it may be possible to develop more effective and robust therapeutic agents. acs.org

| Target Class | Specific Examples | Relevance to Quinazolines | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, PDGFR-β | Known targets for quinazoline-based inhibitors, crucial for antiangiogenic and antitumor effects. | nih.gov |

| Non-Receptor Tyrosine Kinases | AKT1 | Quinazolinone derivatives have shown potential as AKT1 inhibitors for cancer therapy. | mdpi.com |

| Other Enzymes | PI3K, HDAC, Tubulin | Quinazoline derivatives have been designed as dual PI3K/HDAC inhibitors and as microtubule targeting agents. | nih.govnih.gov |

Development of Advanced In Vitro Models for Efficacy and Mechanism Studies

To better predict the in vivo efficacy and understand the mechanism of action of new this compound derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. While 2D assays using various cancer cell lines (such as MCF-7, HepG2, and A549) are useful for initial screening, they often fail to replicate the complexity of the tumor microenvironment. mdpi.comtandfonline.comnih.gov

Future research should incorporate advanced in vitro models, including:

3D Spheroid Cultures: These models better mimic tumor architecture, cell-cell interactions, and nutrient gradients, providing a more accurate assessment of drug penetration and efficacy.

Organoid Models: Patient-derived organoids can help in personalizing therapy by testing the efficacy of new compounds on models that closely resemble the patient's own tumor.

High-Content Screening (HCS): Combining automated microscopy with sophisticated image analysis allows for the simultaneous measurement of multiple phenotypic parameters, providing deeper insights into the cellular mechanisms of action.

Employing these advanced models will bridge the gap between in vitro findings and in vivo outcomes, facilitating the selection of the most promising drug candidates for preclinical and clinical development.

Potential for Combination Therapies with Existing Preclinical Agents

Combination therapy is a cornerstone of cancer treatment, often leading to synergistic effects and reduced likelihood of drug resistance. nih.gov The multi-target nature of quinazoline derivatives makes them excellent candidates for combination strategies.

Future investigations should explore the combination of this compound derivatives with:

Standard Chemotherapeutic Agents: Combining these novel agents with established cytotoxic drugs (e.g., doxorubicin) could enhance tumor cell killing. Studies on other quinazolines have shown they can reverse multidrug resistance and increase the sensitivity of cancer cells to drugs like doxorubicin. tandfonline.com

Other Targeted Therapies: Combining inhibitors that act on different signaling pathways can lead to a more comprehensive blockade of tumor growth. For example, combining a this compound-based RTK inhibitor with an agent targeting a downstream component of the signaling cascade could be highly effective.

Immunotherapies: Exploring the potential immunomodulatory effects of these compounds could open the door to combinations with checkpoint inhibitors, potentially enhancing the anti-tumor immune response.

Preclinical studies using in vivo xenograft models will be crucial to evaluate the efficacy and safety of these combination regimens. tandfonline.com

Application in Chemical Biology Tools and Probe Development

Beyond their direct therapeutic potential, rationally designed this compound derivatives can serve as valuable chemical biology tools. Their ability to inhibit specific biological targets, such as kinases, makes them ideal for use as chemical probes to investigate cellular signaling pathways. nih.gov

Future applications in this area include:

Target Identification and Validation: Modified versions of the compound, incorporating photo-affinity labels or clickable tags, can be used in chemoproteomic experiments to identify novel protein targets and off-targets, thereby elucidating the full mechanism of action.

Pathway Interrogation: Highly selective derivatives can be used to dissect the roles of specific enzymes in complex biological processes. By inhibiting a particular kinase, researchers can study the downstream consequences and map out signaling networks.

Development of Diagnostic Tools: If a derivative shows high affinity and selectivity for a biomarker associated with a particular disease state, it could be adapted for use in diagnostic imaging or as part of a biosensor.

The development of such probes would not only advance our fundamental understanding of biology but also aid in the discovery of new drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.